alpha-Methylbiotin
Description
alpha-Methylbiotin is a synthetic derivative of biotin (vitamin B7), modified by the addition of a methyl group at the alpha position of the biotin molecule. This structural alteration enhances its stability and alters its binding affinity to biotin-dependent enzymes, such as carboxylases. Its unique properties make it a subject of interest in metabolic disorder research and drug development.
Properties
CAS No. |
30868-27-0 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16) |
InChI Key |
UBBSLIBPXCFHDN-UHFFFAOYSA-N |
SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |
Synonyms |
alpha-methylbiotin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methylbiotin can be synthesized through various chemical routes. One common method involves the reaction of biotin with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper methylation of the biotin molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial fermentation processes. Streptomyces lydicus, a type of bacteria, is known to produce this compound naturally. The bacteria are cultured in a controlled environment, and the compound is extracted from the culture filtrates .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylbiotin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce biotin sulfoxide, while reduction can yield biotin .
Scientific Research Applications
Alpha-Methylbiotin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of biotin derivatives.
Biology: It is used to study the metabolic pathways involving biotin and its derivatives.
Medicine: Due to its antimicrobial properties, this compound is being researched for its potential use in treating infections caused by mycobacteria.
Industry: It is used in the production of biotin supplements and other biotin-related products.
Mechanism of Action
Alpha-Methylbiotin exerts its effects by interfering with the metabolic processes of mycobacteria. It has a high affinity for avidin, a protein that binds biotin, which disrupts the normal function of biotin-dependent enzymes in the bacteria. This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The functional and structural distinctions between alpha-Methylbiotin and related compounds are critical for understanding its biological and pharmacological roles. Below is a systematic comparison:
Structural Modifications and Stability
- Biotin : Lacks the alpha-methyl group, making it susceptible to enzymatic degradation. Its thiophene ring and valeric acid side chain are critical for binding to avidin and streptavidin .
- Desthiobiotin: Replaces the sulfur atom in biotin’s thiophene ring with an oxygen atom, reducing its binding strength to avidin.
- 2-Hydroselenonicotinon: A selenium-containing analog (unrelated to biotin but structurally analogous in substitution strategy). Studies show selenium substitution increases redox activity compared to methyl modifications, as seen in molecular docking analyses .
Enzymatic Binding and Inhibition
- Biotin : Binds with high affinity (Kd ~10⁻¹⁵ M) to carboxylases like acetyl-CoA carboxylase.
- This compound: Exhibits reduced binding affinity (Kd ~10⁻¹⁰ M) due to steric hindrance from the methyl group, acting as a partial inhibitor. Metabolomic studies suggest it disrupts amino acid enrichment pathways differently than biotin, particularly in leucine and valine metabolism (see Table 1) .
- Biocytin (biotin-lysine conjugate): Retains high enzyme affinity but lacks membrane permeability, limiting its therapeutic utility compared to this compound.
Data Tables
Table 1: Comparative Metabolic Impact of Biotin and this compound
| Pathway | Biotin Effect | This compound Effect | Reference |
|---|---|---|---|
| Leucine Metabolism | Enhances | Suppresses | |
| Valine Synthesis | No effect | Inhibits | |
| Fatty Acid Oxidation | Promotes | Mild inhibition | (inferred) |
Table 2: Structural and Binding Properties
| Compound | Modification Site | Binding Affinity (Kd) | Stability |
|---|---|---|---|
| Biotin | N/A | 10⁻¹⁵ M | Low |
| This compound | Alpha position | 10⁻¹⁰ M | High |
| Desthiobiotin | Thiophene ring | 10⁻¹² M | Moderate |
Key Research Findings
Synthetic Scalability : Its synthesis is more cost-effective than selenium-based analogs, though less versatile in functional group introduction .
Therapeutic Potential: Unlike biotin, this compound shows promise in targeting biotin-overexpressing cancers by blocking enzyme cofactor uptake.
Limitations and Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
